N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a bipyridine moiety, a fluorinated benzo[b]thiophene core, and a carboxamide functional group. Its unique structural attributes make it a valuable candidate for studies in medicinal chemistry, materials science, and coordination chemistry.
Mechanism of Action
Target of Action
Similar thiophene-2-carboxamide derivatives have been found to interact with proteins like the type 2a sarco/endoplasmic reticulum ca 2+ -atpase (serca2a) which plays a central role in the intracellular ca 2+ homeostasis of cardiac myocytes .
Mode of Action
A similar compound was found to enhance serca2a ca 2+ -atpase and ca 2+ transport activities in cardiac sr vesicles . This suggests that N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide might have a similar mode of action.
Result of Action
A similar compound was found to increase the action potential-induced ca 2+ transients and sr ca 2+ load, with negligible effects on l-type ca 2+ channels and na + /ca 2+ exchanger .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
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Synthesis of 5-fluorobenzo[b]thiophene-2-carboxylic acid
Starting materials: 5-fluorobenzo[b]thiophene and a suitable carboxylating agent.
Reaction conditions: The reaction is often carried out under reflux conditions in the presence of a catalyst such as palladium on carbon (Pd/C).
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Formation of the carboxamide
Starting materials: 5-fluorobenzo[b]thiophene-2-carboxylic acid and an amine derivative of [2,3’-bipyridin]-4-ylmethyl.
Reaction conditions: This step typically involves coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:
Continuous flow synthesis: To improve reaction efficiency and scalability.
Automated synthesis platforms: For precise control over reaction conditions and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the aromatic ring.
Scientific Research Applications
Chemistry
Coordination Chemistry: The bipyridine moiety allows the compound to act as a ligand, forming complexes with transition metals.
Catalysis: Metal complexes of this compound can serve as catalysts in various organic transformations.
Biology and Medicine
Anticancer Activity: Derivatives of thiophene-2-carboxamide have shown cytotoxic activity against cancer cell lines.
Antimicrobial Properties: Coordination with metal ions can enhance antimicrobial activity.
Industry
Materials Science: Potential use in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: Compounds with similar core structures but different substituents.
Bipyridine-based ligands: Other bipyridine derivatives used in coordination chemistry.
Uniqueness
Structural Complexity: The combination of a bipyridine moiety with a fluorinated benzo[b]thiophene core is relatively unique.
Functional Versatility: The compound’s ability to participate in diverse chemical reactions and form stable metal complexes sets it apart from simpler analogs.
Properties
IUPAC Name |
5-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-3-4-18-15(9-16)10-19(26-18)20(25)24-11-13-5-7-23-17(8-13)14-2-1-6-22-12-14/h1-10,12H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWNPCKJNJYCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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